(5Z,8Z,10E,12E,14R,15S)-14-(2-Amino-2-carboxyethyl)sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
(5Z,8Z,10E,12E,14R,15S)-14-(2-Amino-2-carboxyethyl)sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
Leukotrienes (LTs) are a group of acute inflammatory mediators derived from arachidonic acid in leukocytes. The majority of these metabolites are formed through the 5-lipoxygenase (5-LO) pathway. 14,15-LTE4 is a metabolite of 14,15-LTC4 and 14,15-LTD4, an alternate class of LTs synthesized by a pathway involving the dual actions of 15- and 12-LOs on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates. These metabolites are classified as eoxins because they are formed mostly by eosinophils. Mast cells and nasal polyps can synthesize 14,15-LTC4 as well, however metabolism to 14,15-LTE4 in these cells and tissue has not been documented. 14,15-LTE4 increases vascular permeability of human endothelial cell monolayers with about 10-fold less potency than LTC4, but approximately 100-fold greater potency than histamine.
Brand Name:
Vulcanchem
CAS No.:
1000852-57-2
VCID:
VC0117350
InChI:
InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19?,20-,21+/m0/s1
SMILES:
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O
Molecular Formula:
C23H37NO5S
Molecular Weight:
439.6 g/mol
(5Z,8Z,10E,12E,14R,15S)-14-(2-Amino-2-carboxyethyl)sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
CAS No.: 1000852-57-2
Reference Standards
VCID: VC0117350
Molecular Formula: C23H37NO5S
Molecular Weight: 439.6 g/mol
CAS No. | 1000852-57-2 |
---|---|
Product Name | (5Z,8Z,10E,12E,14R,15S)-14-(2-Amino-2-carboxyethyl)sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid |
Molecular Formula | C23H37NO5S |
Molecular Weight | 439.6 g/mol |
IUPAC Name | (5Z,8Z,10E,12E,14R,15S)-14-(2-amino-2-carboxyethyl)sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid |
Standard InChI | InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19?,20-,21+/m0/s1 |
Standard InChIKey | JLJNENVYAVKECZ-RITCDKMASA-N |
Isomeric SMILES | CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SCC(C(=O)O)N)O |
SMILES | CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O |
Canonical SMILES | CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O |
Description | Leukotrienes (LTs) are a group of acute inflammatory mediators derived from arachidonic acid in leukocytes. The majority of these metabolites are formed through the 5-lipoxygenase (5-LO) pathway. 14,15-LTE4 is a metabolite of 14,15-LTC4 and 14,15-LTD4, an alternate class of LTs synthesized by a pathway involving the dual actions of 15- and 12-LOs on arachidonic acid via 15-HpETE and 14,15-LTA4 intermediates. These metabolites are classified as eoxins because they are formed mostly by eosinophils. Mast cells and nasal polyps can synthesize 14,15-LTC4 as well, however metabolism to 14,15-LTE4 in these cells and tissue has not been documented. 14,15-LTE4 increases vascular permeability of human endothelial cell monolayers with about 10-fold less potency than LTC4, but approximately 100-fold greater potency than histamine. |
Synonyms | Eoxin E4;EXE4;14,15-LTE4 |
Reference | 1.Luo, M.,Lee, S., and Brock, T.G. Leukotriene synthesis by epithelial cells. Histology and Histopathology 18, 587-595 (2003). |
PubChem Compound | 23834970 |
Last Modified | Nov 11 2021 |
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